(2-Chloro-4-(methoxymethyl)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-(methoxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-(methoxymethyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes and higher yields. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(methoxymethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Esterification: The boronic acid group can react with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronate Esters: Formed through esterification with alcohols.
Scientific Research Applications
(2-Chloro-4-(methoxymethyl)phenyl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Employed in the development of boron-containing drugs and enzyme inhibitors.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic Acid: Similar structure but without the chlorine substituent.
2-Methyl-4-cyanophenylboronic Acid: Contains a cyano group instead of a methoxymethyl group.
Uniqueness
(2-Chloro-4-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both chlorine and methoxymethyl substituents, which can influence its reactivity and the properties of the resulting products. These substituents can provide additional sites for further functionalization and can affect the electronic properties of the compound .
Properties
IUPAC Name |
[2-chloro-4-(methoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-13-5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMASDFCUTBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)COC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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